molecular formula C13H7F5O B6374987 2-Fluoro-5-(4-fluoro-3-trifluoromethylphenyl)phenol, 95% CAS No. 1261985-16-3

2-Fluoro-5-(4-fluoro-3-trifluoromethylphenyl)phenol, 95%

Cat. No. B6374987
CAS RN: 1261985-16-3
M. Wt: 274.19 g/mol
InChI Key: BUQZEBUCGGZPPK-UHFFFAOYSA-N
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Description

2-Fluoro-5-(4-fluoro-3-trifluoromethylphenyl)phenol, 95%, is a compound that has been studied for its various applications in scientific research. It is a white crystalline solid that is insoluble in water and has a melting point of 127-128°C. It is a fluorinated phenol and is often referred to as 95% 2-Fluoro-5-(4-fluoro-3-trifluoromethylphenyl)phenol. This compound has been studied for its potential applications in various scientific research fields, including organic synthesis, catalysis, and drug delivery.

Mechanism of Action

2-Fluoro-5-(4-fluoro-3-trifluoromethylphenyl)phenol, 95%, is a fluorinated phenol and its mechanism of action is based on its ability to bind to proteins and other molecules in the body. It has been found to be an effective inhibitor of enzymes and proteins involved in various biological processes. It is also known to be a potent inhibitor of certain enzymes involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
2-Fluoro-5-(4-fluoro-3-trifluoromethylphenyl)phenol, 95%, has been studied for its potential effects on biochemical and physiological processes. It has been found to be an effective inhibitor of enzymes involved in the metabolism of drugs and other compounds, as well as an inhibitor of certain proteins involved in various biological processes. It has also been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

2-Fluoro-5-(4-fluoro-3-trifluoromethylphenyl)phenol, 95%, has several advantages and limitations when used in laboratory experiments. It is a relatively stable compound with a high purity level and can be used in a wide range of reactions. However, it is not very soluble in water and has a low solubility in organic solvents. It also has a relatively high melting point, which can limit its use in certain applications.

Future Directions

There are several potential future directions for the use of 2-Fluoro-5-(4-fluoro-3-trifluoromethylphenyl)phenol, 95%. It could be used in the development of new materials for use in nanotechnology and in the purification of proteins. It could also be used in the development of new drugs and drug delivery systems. Additionally, it could be used in the development of new catalysts for various reactions and in the development of new organic compounds for use in various applications.

Synthesis Methods

The synthesis of 2-Fluoro-5-(4-fluoro-3-trifluoromethylphenyl)phenol, 95%, is achieved through the reaction of 4-fluoro-3-trifluoromethylphenol and fluorine gas in a sealed vessel at a temperature of 80-90°C. The reaction is catalyzed by a palladium-carbon catalyst and yields a white crystalline solid that is 95% pure.

Scientific Research Applications

2-Fluoro-5-(4-fluoro-3-trifluoromethylphenyl)phenol, 95%, has been studied for its potential applications in various scientific research fields. It has been used as an intermediate in organic synthesis, as a catalyst for various reactions, and as a drug delivery agent. It has also been used in the development of new materials for use in nanotechnology and in the purification of proteins.

properties

IUPAC Name

2-fluoro-5-[4-fluoro-3-(trifluoromethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F5O/c14-10-3-1-7(5-9(10)13(16,17)18)8-2-4-11(15)12(19)6-8/h1-6,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQZEBUCGGZPPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)F)O)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60684527
Record name 4,4'-Difluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261985-16-3
Record name 4,4'-Difluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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